![molecular formula C13H20N4O2 B2744258 Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate CAS No. 2380169-47-9](/img/structure/B2744258.png)
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate selectively and irreversibly binds to the mutated form of EGFR, inhibiting its activity and preventing the growth and proliferation of cancer cells. It does not affect the normal, wild-type EGFR, which is essential for normal cell growth and survival.
Biochemical and Physiological Effects:
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in NSCLC cells with EGFR T790M mutation. It also reduces tumor growth and prolongs survival in animal models of NSCLC. In clinical trials, Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has demonstrated a high response rate and prolonged progression-free survival in patients with EGFR T790M mutation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate is its selectivity for the mutated form of EGFR, which reduces the risk of off-target effects and toxicity. However, its irreversible binding to EGFR also limits its use in laboratory experiments that require reversible inhibition of EGFR activity. Additionally, the synthesis of Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate is complex and requires specialized equipment and expertise.
Direcciones Futuras
Future research on Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate could focus on developing more efficient and cost-effective synthesis methods, improving its selectivity and potency, and investigating its potential in combination with other targeted therapies or immunotherapies. Additionally, studies could explore the mechanisms of resistance to Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate and identify new targets for the treatment of NSCLC.
Métodos De Síntesis
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate can be synthesized using a multi-step process that involves the reaction of tert-butyl N-methylcarbamate with 2-bromo-1-pyrazine followed by the reaction of the resulting intermediate with N-(3-chloro-4-fluorophenyl)acetamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has also demonstrated a favorable safety profile and manageable side effects in clinical trials.
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16(4)10-8-17(9-10)11-7-14-5-6-15-11/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJODJRNUQHJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.